
(1-hydroxy-5-nitro-1H-isoquinolin-2-yl)-phenylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-hydroxy-5-nitro-1H-isoquinolin-2-yl)-phenylmethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as HNIQ and has a molecular formula of C17H11N2O4.
Mécanisme D'action
The mechanism of action of HNIQ is not yet fully understood. However, studies have shown that it exerts its effects by inhibiting the activity of certain enzymes that are essential for the growth and proliferation of cancer cells and bacteria.
Biochemical and Physiological Effects:
HNIQ has been shown to have several biochemical and physiological effects. It has been reported to induce apoptosis, inhibit cell proliferation, and reduce the production of reactive oxygen species (ROS) in cancer cells. In addition, it has been shown to inhibit the growth of certain bacterial strains and reduce inflammation in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using HNIQ in lab experiments is its high potency and selectivity towards cancer cells and bacteria. However, its low solubility in water and poor bioavailability limit its potential as a therapeutic agent.
Orientations Futures
There are several future directions that can be explored in the field of HNIQ research. Some of these include the development of novel synthetic routes to improve the yield and purity of the compound, the investigation of its potential as a drug delivery system, and the exploration of its applications in other fields such as materials science and catalysis.
Conclusion:
In conclusion, (1-hydroxy-5-nitro-1H-isoquinolin-2-yl)-phenylmethanone is a promising chemical compound that has shown potential in various fields of science. Its high potency and selectivity towards cancer cells and bacteria make it a valuable candidate for further research and development. However, its limitations in terms of solubility and bioavailability need to be addressed to fully realize its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of HNIQ can be achieved through the reaction of 2-nitrobenzaldehyde and isoquinolin-1-ol in the presence of a base. The resulting product is then treated with acid to obtain the final product.
Applications De Recherche Scientifique
HNIQ has been extensively studied for its potential applications in various fields of science. It has shown promising results in the field of medicinal chemistry, where it has demonstrated its efficacy as a potential drug candidate for the treatment of cancer, bacterial infections, and neurodegenerative disorders.
Propriétés
Formule moléculaire |
C16H12N2O4 |
|---|---|
Poids moléculaire |
296.28 g/mol |
Nom IUPAC |
(1-hydroxy-5-nitro-1H-isoquinolin-2-yl)-phenylmethanone |
InChI |
InChI=1S/C16H12N2O4/c19-15(11-5-2-1-3-6-11)17-10-9-12-13(16(17)20)7-4-8-14(12)18(21)22/h1-10,16,20H |
Clé InChI |
CFOUPVXWKHMKOE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)N2C=CC3=C(C2O)C=CC=C3[N+](=O)[O-] |
SMILES canonique |
C1=CC=C(C=C1)C(=O)N2C=CC3=C(C2O)C=CC=C3[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



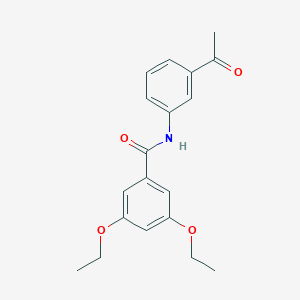
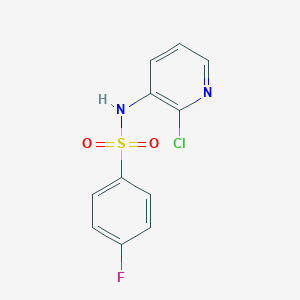
![1-(4-Chlorophenyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine](/img/structure/B246072.png)
![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-{4-nitrobenzoyl}piperazine](/img/structure/B246073.png)
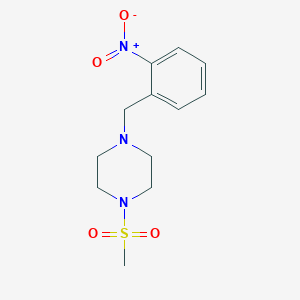
![2-{[(3,4-dimethylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B246076.png)
![1,4-Bis[(4-ethoxyphenyl)sulfonyl]-1,4-diazepane](/img/structure/B246079.png)
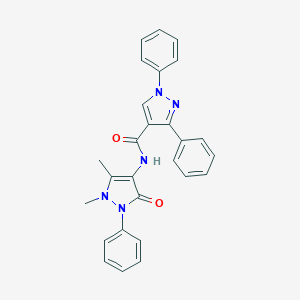

![(3,5-Dimethoxy-phenyl)-[4-(3-nitro-benzyl)-piperazin-1-yl]-methanone](/img/structure/B246088.png)
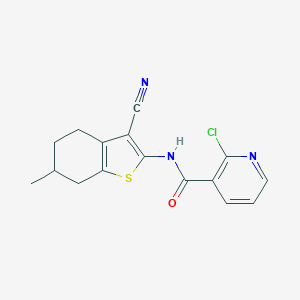


![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B246094.png)